2-Propylheptanoic acid

概要

説明

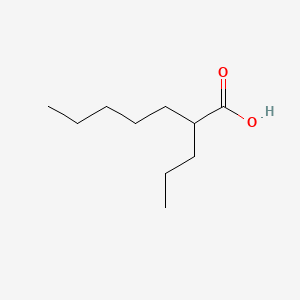

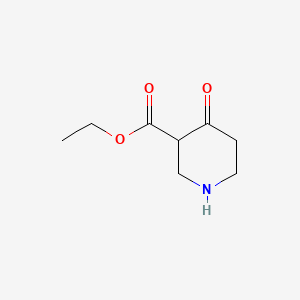

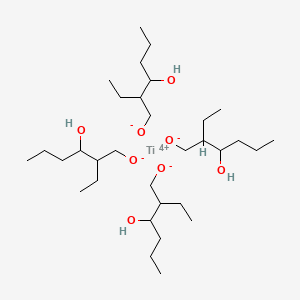

2-Propylheptanoic acid is an organic compound with the molecular formula C10H20O2. It is a branched-chain fatty acid and is also known by its IUPAC name, 2-n-propylheptanoic acid . This compound is a colorless liquid at room temperature and is used in various industrial applications, including as a plasticizer.

作用機序

Target of Action

The primary target of 2-Propylheptanoic acid is the central nervous system, specifically the neurotransmitter gamma-aminobutyric acid (GABA). It enhances the inhibitory action of GABA by blocking voltage-dependent sodium channels .

Mode of Action

This compound interacts with its targets by elevating the levels of GABA in the brain. This results in reduced central nervous system action, observed in overdosage of this compound . It also potentially inhibits histone deacetylase action .

Biochemical Pathways

This compound affects the fatty acid β-oxidation (FAO) pathway, which primarily takes place in mitochondria . It also alters gene expression by inhibiting histone deacetylases and changing levels of DNA methylation .

Pharmacokinetics

It is known that this compound is a substrate for the fatty acid β-oxidation (fao) pathway, which primarily takes place in mitochondria .

Result of Action

The molecular and cellular effects of this compound’s action include promoting tumor cell toxicity and increasing susceptibility to radiation . It also has an impact on gene expression, altering it by inhibiting histone deacetylases and changing levels of DNA methylation .

生化学分析

Biochemical Properties

It is known to be a short-chain fatty acid and potentially inhibits histone deacetylase action This suggests that 2-Propylheptanoic acid may interact with enzymes, proteins, and other biomolecules, influencing their function and activity

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It is known to promote tumor cell toxicity and increase susceptibility to radiation . Additionally, this compound elevates the levels of γ-aminobutyric acid in the brain . This suggests that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is known that short-chain fatty acids play crucial roles in human health and are produced mainly by the gut microbiota via dietary fiber fermentation

準備方法

Synthetic Routes and Reaction Conditions

2-Propylheptanoic acid can be synthesized from 2-propylheptanol through an oxidation process. The reaction typically involves the use of a metal oxide catalyst under conditions of increased temperature and pressure. The process includes steps such as acidification, dehydration, and rectification to yield the final product .

Industrial Production Methods

In industrial settings, the preparation of this compound involves the oxidation of 2-propylheptanol using a superior performance price ratio metal oxide as a catalyst. The process is carried out under controlled heating and pressure conditions to ensure high yield and purity. The method also emphasizes environmental protection by minimizing waste and pollution .

化学反応の分析

Types of Reactions

2-Propylheptanoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce different derivatives.

Reduction: It can be reduced to form alcohols.

Substitution: It can participate in substitution reactions where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Metal oxide catalysts, elevated temperatures, and pressures.

Reduction: Hydrogen gas in the presence of a metal catalyst.

Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed

Oxidation: Derivatives such as aldehydes and ketones.

Reduction: Alcohols.

Substitution: Halogenated compounds and other substituted derivatives.

科学的研究の応用

2-Propylheptanoic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its effects on biological systems, including its potential as a plasticizer in biological materials.

Medicine: Investigated for its potential therapeutic effects and as a model compound for studying fatty acid metabolism.

Industry: Used as an environmentally friendly plasticizer, replacing phthalate plasticizers in various applications

類似化合物との比較

Similar Compounds

2-Propylpentanoic acid (Valproic acid): A well-known anticonvulsant and mood stabilizer used in the treatment of epilepsy and bipolar disorder.

2-Ethylhexanoic acid: Used as a plasticizer and in the production of various industrial products.

Uniqueness

2-Propylheptanoic acid is unique due to its specific branched structure, which imparts distinct physical and chemical properties. Unlike 2-propylpentanoic acid, which is widely used in medicine, this compound is primarily used in industrial applications as an environmentally friendly plasticizer .

特性

IUPAC Name |

2-propylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-5-6-8-9(7-4-2)10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGPYPPCEXISOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90874136 | |

| Record name | 2-PROPYLHEPTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90874136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31080-39-4 | |

| Record name | 2-Propylheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31080-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanoic acid, 2-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031080394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PROPYLHEPTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90874136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 2-Propylheptanoic acid in the chemical industry?

A1: this compound serves as a key ingredient in the production of esters, particularly those intended for cosmetic and lubricant applications. [, ] For instance, esters derived from reacting this compound with 1,3-propanediol and its derivatives exhibit desirable properties for use as lubricating base oils in internal combustion and turbine engines. [] In cosmetics, these esters are valued for their lightweight feel on the skin. [] Additionally, this compound acts as a precursor in synthesizing glycidyl esters. []

Q2: Can you describe the process of synthesizing this compound?

A2: One method for synthesizing this compound involves a multi-step process. Initially, a mixture of linear C4 olefins undergoes hydroformylation using a rhodium catalyst system. [] This reaction yields a mixture of aliphatic C5-aldehydes, which then undergo aldol condensation to form unsaturated C10-aldehydes. [] These aldehydes are selectively hydrogenated to produce aliphatic C10-aldehydes, which are subsequently oxidized in a non-catalyzed reaction to obtain a mixture of isomeric decanoic acids. [] This mixture contains a significant proportion (at least 70% by mass) of this compound. []

Q3: What is the significance of the "lightweight sensation" associated with this compound esters in cosmetic formulations?

A3: The "lightweight sensation" refers to the sensory experience of the ester on the skin. [] This property is highly desirable in cosmetic products as it contributes to a pleasant and non-greasy feel during application. Consumers often prefer cosmetics that are easily absorbed and don't leave a heavy or oily residue, making this compound esters attractive ingredients for such formulations.

Q4: Are there any known toxicological concerns associated with this compound or its derivatives?

A4: While the provided research focuses on the synthesis and applications of this compound and its derivatives, it lacks information regarding potential toxicological effects. [, , , ] Further investigation is needed to establish the safety profile of this compound and its derivatives. Assessing potential steatotic effects, as explored in other research using similar compounds, could be a relevant avenue for future research. []

Q5: Could you elaborate on the potential research applications of this compound beyond those mentioned in the provided abstracts?

A5: Given its structural similarity to other fatty acids, this compound could be explored for potential applications in areas like biopolymer synthesis or as a building block for novel surfactants and emulsifiers. Additionally, its role in inducing steatosis, as suggested by research on similar compounds, warrants further investigation. [] Understanding the mechanisms of action in such contexts could provide insights into metabolic diseases and potential therapeutic targets.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![n-[3-(Dipropylamino)phenyl]acetamide](/img/structure/B1584920.png)

![Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B1584940.png)